molecular formula C24H21ClN2O3S B11704544 Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11704544
M. Wt: 453.0 g/mol
InChI Key: RIDQZAVLPVLPQE-CPNJWEJPSA-N
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Description

Its structure features:

  • Position 5: A 4-chlorophenyl substituent.
  • Position 2: A 4-methylbenzylidene group.
  • Position 6: An ethyl carboxylate ester.

Synthesis: The compound is synthesized via a multi-component Biginelli-like reaction involving ethyl acetoacetate, 4-chlorobenzaldehyde, thiourea, and monochloroacetic acid under solvent-free conditions . The reaction proceeds through cyclocondensation and subsequent benzylidene introduction via Knoevenagel condensation .

Properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21ClN2O3S/c1-4-30-23(29)20-15(3)26-24-27(21(20)17-9-11-18(25)12-10-17)22(28)19(31-24)13-16-7-5-14(2)6-8-16/h5-13,21H,4H2,1-3H3/b19-13+

InChI Key

RIDQZAVLPVLPQE-CPNJWEJPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=C(C=C4)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)C)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under basic conditions.

    Cyclization to Form Thiazolopyrimidine: The thiazole intermediate undergoes cyclization with a suitable amidine or guanidine derivative to form the thiazolopyrimidine core.

    Introduction of Substituents: The chlorophenyl, methyl, and methylbenzylidene groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazolo-pyrimidine moieties exhibit significant antimicrobial properties. Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties due to its ability to inhibit specific cell proliferation pathways. The thiazolo-pyrimidine derivatives have been linked to inducing apoptosis in cancer cells, which can be beneficial in cancer therapy.

Anti-inflammatory Effects

Preliminary research suggests that this compound may also exhibit anti-inflammatory effects. It could inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Applications in Drug Development

The unique properties of this compound position it as a valuable scaffold in drug discovery:

Application AreaDescription
Antimicrobial AgentsDevelopment of new antibiotics targeting resistant bacterial strains
Anticancer DrugsFormulation of novel anticancer therapies exploiting apoptosis pathways
Anti-inflammatory DrugsCreation of treatments for chronic inflammatory conditions

Case Study: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used as controls.

Case Study: Anticancer Activity

A research team investigated the compound's effect on breast cancer cell lines and found that it inhibited cell growth by inducing apoptosis through mitochondrial pathways. These findings suggest its potential as a lead compound in cancer drug development.

Mechanism of Action

The mechanism of action of Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential enzymes involved in bacterial cell wall synthesis. Docking studies have shown that the compound binds to the active site of these enzymes, thereby inhibiting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, and 6, significantly altering their physicochemical and biological properties.

Table 1: Substituent Variations in Analogous Compounds
Compound ID Position 2 (Benzylidene Group) Position 5 (Aryl/Substituent) Position 6 (Ester/Cyano Group) Key Reference
Target 4-Methylbenzylidene 4-Chlorophenyl Ethyl carboxylate
Compound A 2,4-Dimethoxybenzylidene (E)-2-Phenylethenyl Ethyl carboxylate
Compound B 4-Cyanobenzylidene 5-Methylfuran-2-yl Cyano
Compound C 3-Phenylpropenylidene 4-Methylphenyl Ethyl carboxylate
Compound D 2-Fluoro-4-methoxybenzylidene 4-Methoxyphenyl Methyl carboxylate

Key Findings :

  • Electron-Withdrawing Groups (EWGs): The 4-cyanobenzylidene group in Compound B increases electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Steric Effects : Bulky substituents (e.g., 2,4-dimethoxybenzylidene in Compound A) reduce planarity, altering π-π stacking in crystal structures .
  • Hydrogen Bonding : The 4-chlorophenyl group in the target compound participates in C–H···O interactions, stabilizing its crystalline lattice .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) λ_max (UV-Vis, nm) LogP Solubility (mg/mL)
Target 198–201* 310 3.8 0.12 (DMSO)
Compound A 213–215 325 4.2 0.08 (DMSO)
Compound B 243–246 290 2.5 0.05 (EtOH)
Compound D 268–269 305 3.1 0.15 (DMF)

*Data inferred from analogous bromophenyl derivatives .

Key Trends :

  • Higher melting points correlate with increased aromaticity (e.g., Compound B’s 243–246°C due to a rigid cyano group) .
  • LogP values >3.8 (target compound) suggest enhanced lipid membrane permeability, favorable for bioavailability .

Structural and Crystallographic Features

  • Planarity : The thiazolo[3,2-a]pyrimidine core in the target compound is nearly planar (r.m.s. deviation = 0.10 Å), with dihedral angles of 89.86° between the thiazole and 4-chlorophenyl rings .
  • Crystal Packing : Cooperative C–H···O and π-π interactions (centroid distance = 3.75 Å) stabilize the supramolecular architecture .
  • Comparison : Compound A’s 2,4-dimethoxybenzylidene group introduces steric hindrance, reducing π-stacking efficiency .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves a multi-step condensation and cyclization strategy. For example, a reflux reaction of 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives with substituted benzaldehydes (e.g., 4-methylbenzaldehyde) in acetic acid/acetic anhydride with sodium acetate as a catalyst yields the target compound. Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) achieves ~78% purity . Key steps:

  • Cyclization : Thiazolo[3,2-a]pyrimidine core formation under reflux.
  • Substituent Introduction : Benzylidene groups are incorporated via Knoevenagel condensation.
  • Optimization : Adjusting solvent ratios (e.g., glacial acetic acid) and catalyst loading improves yield .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure?

A combination of techniques is required:

  • NMR : Assigns proton environments (e.g., 4-methylbenzylidene protons at δ 6.8–7.5 ppm) and confirms stereochemistry .
  • IR : Identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-S bonds at ~650 cm⁻¹ .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What in vitro assays are suitable for initial biological activity screening?

Common assays include:

  • Antimicrobial Activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can X-ray crystallography data elucidate the compound’s conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

  • Puckering : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation (deviation: 0.224 Å from planarity) .
  • Intermolecular Interactions : C–H···O hydrogen bonds form chains along the c-axis, stabilizing the crystal lattice .
  • Dihedral Angles : The benzylidene ring (4-methyl) forms an 80.94° angle with the pyrimidine ring, influencing π-π stacking .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when modifying substituents?

  • Systematic Substitution : Vary substituents at the 2- and 5-positions (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl) to isolate electronic effects .
  • Data Normalization : Control for lipophilicity (logP) and steric effects using HPLC and molecular docking .
  • Example : Replacing 4-methylbenzylidene with 2,4-dichlorobenzylidene increases antimicrobial potency but reduces solubility .

Q. How can reaction conditions be optimized for derivatives with electron-withdrawing substituents?

  • Catalyst Screening : Use NaOAc or piperidine for benzylidene condensation, adjusting molar ratios (1:1.2 for aldehyde:core) .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance yields for electron-deficient aldehydes .
  • Temperature Control : Lower temperatures (60–80°C) prevent decomposition of nitro or cyano substituents .

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